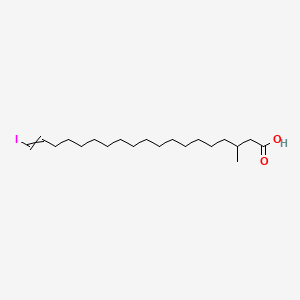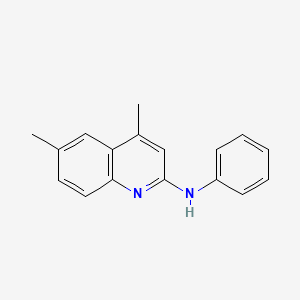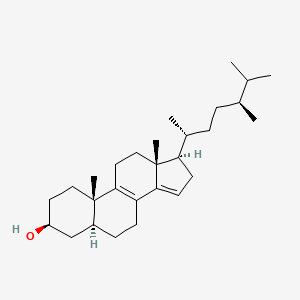
Céphalochromine
Vue d'ensemble
Description
- Sch-45752, également connu sous le nom de Céphalochromine, est un médicament à petite molécule développé par Merck Sharp & Dohme Corp. (Merck).
- Il agit comme un inhibiteur de la phosphodiestérase (PDE) du monophosphate de guanosine cyclique (cGMP).
- Actuellement, son stade de développement le plus avancé est terminé et il était destiné au traitement de l'asthme .
Applications De Recherche Scientifique
- While detailed research applications are scarce, Sch-45752’s potential extends to various fields:
Immunology: Investigating its impact on immune responses.
Respiratory System: Its intended use for asthma treatment.
Other Areas: Further exploration in chemistry, biology, and medicine.
Mécanisme D'action
Target of Action
Cephalochromin, a natural compound obtained from Comospora vilior, primarily targets bacterial enoyl-acyl carrier protein reductase (FabI) . FabI is a key enzyme involved in the fatty acid synthesis pathway in bacteria, playing a crucial role in bacterial growth and survival .
Mode of Action
Cephalochromin’s mode of action is similar to other beta-lactam antibiotics, such as cephalosporins. It inhibits bacterial cell wall synthesis by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction disrupts the synthesis of peptidoglycan, a major component of the bacterial cell wall, leading to cell wall weakening and eventual bacterial cell lysis .
Biochemical Pathways
The primary biochemical pathway affected by Cephalochromin is the fatty acid synthesis pathway. By inhibiting FabI, Cephalochromin disrupts the synthesis of fatty acids, which are essential components of the bacterial cell membrane. This disruption leads to the inhibition of bacterial growth and proliferation .
Pharmacokinetics
Most cephalosporins are rapidly eliminated, with serum half-lives of 1 to 2 hours . .
Result of Action
Cephalochromin exhibits growth-inhibitory and apoptotic activity against certain cancer cells, such as human lung cancer A549 cells . It induces cell cycle arrest at the G0/G1 phase, apoptosis, and decreases stemness capacity in a concentration-dependent manner . Additionally, it causes extensive mitochondrial damage, leading to a reduction in mitochondrial mass .
Action Environment
The efficacy and stability of Cephalochromin, like many other drugs, can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the cells, and the specific molecular profiles of the cells. For instance, Cephalochromin has been shown to significantly improve the performance of the BCL2 inhibitor venetoclax in acute myeloid leukemia models . .
Analyse Biochimique
Biochemical Properties
Cephalochromin plays a crucial role in biochemical reactions, particularly in the context of cancer treatment. It interacts with several enzymes, proteins, and other biomolecules. For instance, Cephalochromin has been shown to induce mitochondrial damage, leading to apoptosis in cancer cells . It interacts with proteins such as PARP1 and γH2AX, which are involved in DNA damage and repair mechanisms . Additionally, Cephalochromin affects the expression of MCL1, a protein associated with cell survival .
Cellular Effects
Cephalochromin exerts significant effects on various cell types and cellular processes. In acute myeloid leukemia (AML) models, Cephalochromin induces mitochondrial damage, leading to reduced mitochondrial mass and increased apoptosis . It also affects cell signaling pathways, gene expression, and cellular metabolism. For example, Cephalochromin treatment results in increased PARP1 cleavage and γH2AX levels, indicating enhanced DNA damage and apoptosis . Furthermore, it reduces the expression of MCL1, thereby decreasing cell survival .
Molecular Mechanism
The molecular mechanism of Cephalochromin involves several key interactions at the molecular level. Cephalochromin binds to mitochondrial membranes, causing extensive damage and leading to apoptosis . It also interacts with DNA repair proteins such as PARP1 and γH2AX, enhancing DNA damage and promoting cell death . Additionally, Cephalochromin affects the expression of MCL1, a protein that plays a crucial role in cell survival . These interactions collectively contribute to the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cephalochromin change over time. Studies have shown that Cephalochromin induces apoptosis in a dose-dependent manner, with increased Annexin-V levels observed over time . The compound’s stability and degradation have also been studied, revealing that it remains effective over extended periods in vitro . Long-term effects on cellular function include sustained mitochondrial damage and reduced cell viability .
Dosage Effects in Animal Models
The effects of Cephalochromin vary with different dosages in animal models. In AML models, Cephalochromin exhibits cytotoxic effects at varying concentrations, with IC50 values ranging from 0.45 to >20 µM . Higher doses of Cephalochromin result in increased apoptosis and reduced cell viability . At very high doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization .
Metabolic Pathways
Cephalochromin is involved in several metabolic pathways, particularly those related to mitochondrial function. It induces extensive mitochondrial damage, leading to reduced mitochondrial mass and impaired metabolism . Proteomic analysis has shown increased levels of PARP1 cleavage and γH2AX, indicating enhanced DNA damage and apoptosis . These metabolic effects contribute to the compound’s therapeutic potential in cancer treatment.
Transport and Distribution
Cephalochromin is transported and distributed within cells and tissues through various mechanisms. It interacts with mitochondrial membranes, leading to its accumulation in these organelles . The compound’s distribution is influenced by its physicochemical properties, including its solubility and permeability . Cephalochromin’s ability to induce mitochondrial damage further affects its localization and accumulation within cells .
Subcellular Localization
Cephalochromin primarily localizes to the mitochondria, where it exerts its effects on cellular function . The compound’s targeting to mitochondria is facilitated by its interactions with mitochondrial membranes and proteins . This subcellular localization is crucial for its activity, as it enables Cephalochromin to induce mitochondrial damage and promote apoptosis in cancer cells .
Méthodes De Préparation
- Malheureusement, les voies synthétiques spécifiques et les conditions réactionnelles pour Sch-45752 ne sont pas facilement disponibles dans le domaine public. Merck a probablement utilisé des méthodes exclusives pendant son développement.
- Les méthodes de production industrielle restent confidentielles en raison de leur caractère exclusif.
Analyse Des Réactions Chimiques
- Sch-45752 inhibe les activités de la PDE sensibles à la calmoduline avec une valeur de CI50 de 40 à 47 nM.
- Il inhibe également la PDE indépendante de la calmoduline et diverses protéines kinases, bien qu'avec des valeurs de CI50 plus élevées (allant de 2 à 40 μM).
- Notamment, Sch-45752 n'agit pas comme un antagoniste de la calmoduline .
Applications de la recherche scientifique
- Bien que les applications de recherche détaillées soient rares, le potentiel de Sch-45752 s'étend à divers domaines :
Immunologie : Étude de son impact sur les réponses immunitaires.
Système respiratoire : Son utilisation prévue pour le traitement de l'asthme.
Autres domaines : Explorations complémentaires en chimie, biologie et médecine.
Mécanisme d'action
- Le mécanisme principal de Sch-45752 implique l'inhibition de la cGMP-PDE.
- Ce faisant, il augmente les niveaux intracellulaires de cGMP, ce qui peut affecter divers processus cellulaires.
- Les cibles moléculaires et les voies influencées par Sch-45752 nécessitent des recherches supplémentaires.
Comparaison Avec Des Composés Similaires
- Malheureusement, des composés similaires spécifiques ne sont pas explicitement mentionnés dans les données disponibles.
- Souligner l'unicité de Sch-45752 nécessiterait des recherches supplémentaires.
Propriétés
IUPAC Name |
5,6,8-trihydroxy-2-methyl-9-(5,6,8-trihydroxy-2-methyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl)-2,3-dihydrobenzo[g]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O10/c1-9-3-13(29)25-19(37-9)5-11-21(15(31)7-17(33)23(11)27(25)35)22-12-6-20-26(14(30)4-10(2)38-20)28(36)24(12)18(34)8-16(22)32/h5-10,31-36H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQBYBXYRUCBQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(O1)C=C3C(=C2O)C(=CC(=C3C4=C(C=C(C5=C(C6=C(C=C54)OC(CC6=O)C)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60948813 | |
| Record name | Cephalochromin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60948813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25908-26-3 | |
| Record name | Cephalochromin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025908263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cephalochromin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60948813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cephalochromin exert its anti-cancer effects?
A1: Cephalochromin demonstrates anti-proliferative activity against various cancer cell lines, including lung cancer [] and nasopharyngeal carcinoma cells [, ]. Its mechanism of action involves multiple pathways:
- Cell Cycle Arrest: Cephalochromin induces cell cycle arrest at the G0/G1 phase by downregulating cyclins (D1 and E) and cyclin-dependent kinases (Cdk2 and Cdk4) []. This halts cell cycle progression and inhibits proliferation.
- Apoptosis Induction: Cephalochromin triggers apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
- Intrinsic Pathway: It induces reactive oxygen species (ROS) generation, disrupts mitochondrial membrane potential (MMP), and activates caspase-9, leading to apoptosis [].
- Extrinsic Pathway: It upregulates the expression of Fas and FasL, key proteins involved in the death receptor pathway, activating caspase-8 and ultimately apoptosis [, ].
- p53 Upregulation: Cephalochromin treatment is associated with increased p53 protein levels. p53 is a tumor suppressor protein that can induce cell cycle arrest and apoptosis [, ].
- Mitochondrial Damage: Recent research suggests that Cephalochromin inflicts extensive mitochondrial damage, contributing to its efficacy even in Venetoclax-resistant Acute Myeloid Leukemia (AML) models [].
Q2: Does Cephalochromin induce autophagy?
A2: Yes, in certain AML cell lines (U937 and Kasumi-1), Cephalochromin treatment leads to reduced SQSTM1/p62 levels, a marker of autophagy induction, suggesting it might also activate this cellular process as a response mechanism [].
Q3: What is the molecular formula and weight of Cephalochromin?
A3: Cephalochromin has the molecular formula C29H22O10 and a molecular weight of 526.48 g/mol [].
Q4: What spectroscopic data is available for Cephalochromin?
A4: Various spectroscopic techniques have been employed to characterize Cephalochromin:
- NMR Spectroscopy: Used to elucidate the structure and stereochemistry [, , , ].
- UV-Vis Spectroscopy: Provides information about the chromophores in the molecule [, ].
- IR Spectroscopy: Identifies functional groups present in the structure [, ].
- Circular Dichroism (CD) Spectroscopy: Used to determine the absolute configuration of chiral centers, including axial chirality arising from hindered rotation along the biaryl axis [, , , ].
Q5: What is the evidence of Cephalochromin's anti-cancer activity?
A5: Cephalochromin exhibits promising anti-cancer activity in several in vitro and ex vivo studies:
- Cell Lines: It inhibits the proliferation and induces apoptosis in various cancer cell lines, including lung cancer (A549), nasopharyngeal carcinoma (HONE-1 and NPC-TW01), and AML cell lines (Kasumi-1, U937, and OCI-AML3) [, , ].
- Ex vivo AML Samples: Cephalochromin demonstrates synergistic effects with Venetoclax in ex vivo treated AML patient samples, highlighting its potential in overcoming drug resistance [].
Q6: What about Cephalochromin's antimicrobial activity?
A6: Research indicates that Cephalochromin possesses antimicrobial properties:
- Phytopathogen Inhibition: It inhibits the growth of various phytopathogens, including Magnaporthe oryzae, Phytophthora infestans, Pseudomonas syringae, and Xanthomonas campestris [, ].
- FabI Enzyme Inhibition: Cephalochromin has been identified as a potential antibacterial agent targeting the FabI enzyme, which is involved in bacterial fatty acid biosynthesis [].
Q7: Are there any specific drug delivery strategies being explored for Cephalochromin?
A9: While specific drug delivery strategies haven't been extensively investigated for Cephalochromin, its combination with Venetoclax shows promise in overcoming drug resistance in AML, potentially improving its delivery and efficacy [].
Q8: What analytical methods are used to detect and quantify Cephalochromin?
A8: Several analytical techniques are employed for the characterization and quantification of Cephalochromin:
- High-Performance Liquid Chromatography (HPLC): This technique is used to separate and quantify Cephalochromin from complex mixtures [].
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This sensitive and selective method enables the identification and quantification of Cephalochromin in biological samples [, , ].
Q9: How is Cephalochromin produced?
A9: Cephalochromin is a fungal secondary metabolite primarily isolated from the fermentation broth of various fungal species, including:
Q10: What research tools and resources are available for studying Cephalochromin?
A10: Various research tools and resources facilitate the study of Cephalochromin and similar natural products:
Q11: What are some historical milestones in Cephalochromin research?
A11: Key milestones include:
- Early Isolation and Identification: Cephalochromin was first isolated and structurally characterized in the mid-20th century, primarily from fungal sources [].
- Anticancer and Antimicrobial Activity: Subsequent research identified its potential anti-cancer and antimicrobial activities, prompting further investigation [, , ].
- Mechanism of Action Studies: Recent studies have shed light on the complex mechanisms underlying its biological activities, including cell cycle arrest, apoptosis induction, and mitochondrial damage [, , , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[[Anilino(oxo)methyl]amino]-4,5-dimethoxybenzoic acid](/img/structure/B1194605.png)

![2-[[(3-Bromophenyl)-oxomethyl]amino]-5-hydroxybenzoic acid](/img/structure/B1194607.png)

![1-(2-Methyl-4-benzofuro[3,2-d]pyrimidinyl)-3-piperidinecarboxylic acid ethyl ester](/img/structure/B1194610.png)

